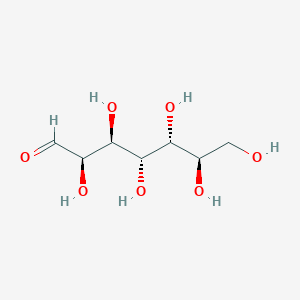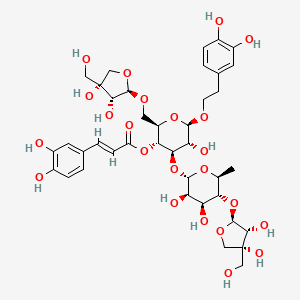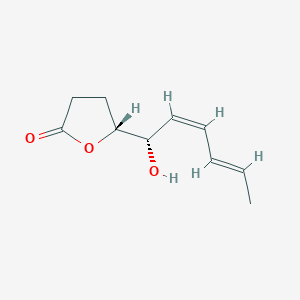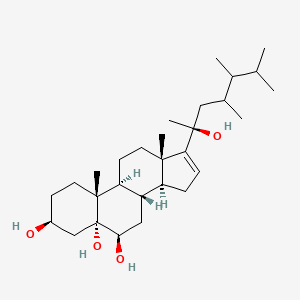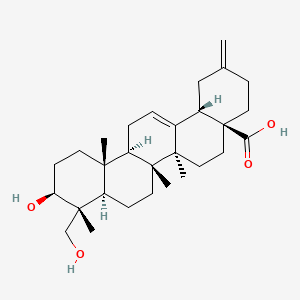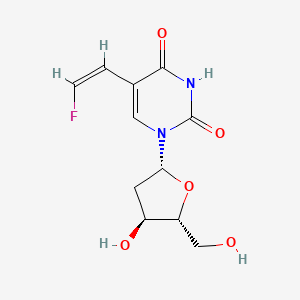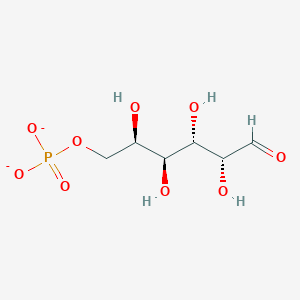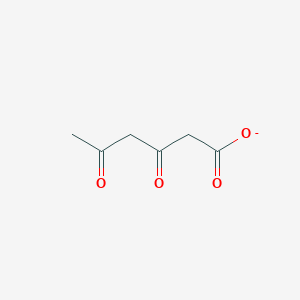
Triacetate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triacetate(1-) is the conjugate base of triacetic acid; major species at pH 7.3. It is a conjugate base of a triacetic acid.
Aplicaciones Científicas De Investigación
Green Solvent Applications
Green Synthesis of Isoamyl Acetate Glycerol triacetate has been highlighted for its role as a green solvent and acyl donor in the production of isoamyl acetate by transesterification. This method is notable for its environmentally friendly aspects, including the use of glycerol triacetate as a solvent which allows for straightforward product recovery, catalyst separation, and recycling. The process is further enhanced by microwave-promoted heating, marking a significant step in green chemistry (Wolfson et al., 2009).
Glycerol Triacetate in Candida Antarctica Lipase B Catalysis A study emphasized the use of glycerol triacetate as both a solvent and acyl donor in the transesterification of isoamyl alcohol to isoamyl acetate using Candida antarctica lipase B. This process underlines the efficiency of immobilized lipase over its free counterpart and the benefits of triacetin in the extraction and recycling of the catalyst, showcasing an innovative approach in biocatalysis (Wolfson et al., 2010).
Applications in Chromatography
Cellulose Triacetate in High-Performance Liquid Chromatography (HPLC) Cellulose triacetate, a chiral polymer, is utilized in HPLC for chiral recognition and membrane applications like reverse osmosis and ultrafiltration. This study demonstrates its effectiveness in separating racemates and resolving chiral additives, highlighting its potential as a novel chiral stationary phase with predictable chiral selectivity advantages (Yuan et al., 2005).
Preparative Chiral Liquid Chromatography for Pheromones Research has explored cellulose triacetate's capability as a chiral stationary phase for separating enantiomers of various pheromones. This method has proven to be an efficient alternative to stereoselective synthesis when high enantiomeric purity is required for biological testing, demonstrating its applicability in the field of biochemistry and pheromone research (Keeling et al., 2001).
Industrial and Environmental Applications
Synthesis and Properties of Surfactants Trisodium N-hexadecyl ethylenediamine triacetate, synthesized for enhancing the stability of anionic surfactants in hard water, showcases promising properties such as stability, wetting power, and dispersing power. This compound holds potential for widespread use in various industrial and domestic applications, particularly in water treatment and detergent formulations (Wang Xi-xin, 2004).
Triacetin in Biodiesel Production Triacetin synthesis from glycerol by-products in the biodiesel production process represents an innovative approach adhering to green chemistry principles. This study investigates the use of triacetin as an additive for biodiesel, focusing on its synthesis and the potential to improve fuel properties, highlighting the relevance of triacetin in enhancing sustainable fuel production practices (Lacerda et al., 2015).
Cellulose Triacetate Microspheres for Adsorption Cellulose triacetate microspheres have been developed for the adsorption of disperse dyes in water, showcasing their potential as an effective adsorbent with considerable dye removal capability. This application is particularly significant in addressing environmental concerns related to dye pollution in water bodies (Fan et al., 2010).
Propiedades
Nombre del producto |
Triacetate(1-) |
|---|---|
Fórmula molecular |
C6H7O4- |
Peso molecular |
143.12 g/mol |
Nombre IUPAC |
3,5-dioxohexanoate |
InChI |
InChI=1S/C6H8O4/c1-4(7)2-5(8)3-6(9)10/h2-3H2,1H3,(H,9,10)/p-1 |
Clave InChI |
ILJSQTXMGCGYMG-UHFFFAOYSA-M |
SMILES |
CC(=O)CC(=O)CC(=O)[O-] |
SMILES canónico |
CC(=O)CC(=O)CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR,6E,10E,12S,15aS)-12-Acetoxy-3aalpha,4,5,8,9,12,13,15abeta-octahydro-6,10,14-trimethyl-3-methylenecyclotetradeca[b]furan-2(3H)-one](/img/structure/B1259480.png)

